Potency and Selectivity (vs. Alpelisib)
Inavolisib demonstrates exceptional potency against PI3Kα with an IC50 of 0.038 nM and a Ki of 0.034 nM . Critically, it exhibits >300-fold selectivity for PI3Kα over other Class I PI3K isoforms (β, δ, γ) . In contrast, alpelisib (BYL719), while also a PI3Kα inhibitor, displays a significantly narrower selectivity window. This high degree of isoform selectivity is a key design feature intended to minimize off-target toxicities associated with inhibition of PI3Kδ (immune dysfunction) and PI3Kβ (thrombocytopenia, insulin resistance) [1].
| Evidence Dimension | Enzymatic inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | IC50 = 0.038 nM; Ki = 0.034 nM; >300-fold selective for PI3Kα over other Class I PI3K isoforms (β, δ, γ) |
| Comparator Or Baseline | Alpelisib (BYL719): IC50 = 4.6 nM for PI3Kα; narrower selectivity window (exact fold-selectivity not specified in source) |
| Quantified Difference | Inavolisib is approximately 121-fold more potent based on IC50 comparison (0.038 nM vs. 4.6 nM). Selectivity for PI3Kα is >300-fold for inavolisib, qualitatively superior to alpelisib's reported selectivity. |
| Conditions | Biochemical enzymatic assay; PI3Kα kinase activity inhibition |
Why This Matters
Superior potency and isoform selectivity in biochemical assays are predictive of a wider therapeutic index in vivo, allowing for effective target engagement at lower doses with potentially fewer off-target isoform-related adverse events.
- [1] De, S. K. (2025). Inavolisib: A Selective Inhibitor of Mutant PI3Kα for the Treatment of Breast Cancer. Oncology Advances. View Source
